3-(2-Fluoroethoxy)-4-methylbenzaldehyde
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Overview
Description
3-(2-Fluoroethoxy)-4-methylbenzaldehyde is an organic compound with the molecular formula C10H11FO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a 2-fluoroethoxy group and a methyl group. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoroethoxy)-4-methylbenzaldehyde typically involves the reaction of 4-methylbenzaldehyde with 2-fluoroethanol in the presence of a suitable catalyst. One common method is the Williamson ether synthesis, where 4-methylbenzaldehyde is reacted with 2-fluoroethanol in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. Catalysts such as phase-transfer catalysts (PTCs) can be employed to enhance the efficiency of the reaction. The use of microwave-assisted synthesis is also explored to reduce reaction times and improve overall productivity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoroethoxy)-4-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluoroethoxy group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base.
Major Products
Oxidation: 3-(2-Fluoroethoxy)-4-methylbenzoic acid.
Reduction: 3-(2-Fluoroethoxy)-4-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Fluoroethoxy)-4-methylbenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block in the synthesis of drug candidates and radiolabeled compounds for imaging studies.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Fluoroethoxy)-4-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. The fluoroethoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzaldehyde: Lacks the fluoroethoxy group, making it less reactive in certain substitution reactions.
3-(2-Chloroethoxy)-4-methylbenzaldehyde: Similar structure but with a chloroethoxy group instead of fluoroethoxy, leading to different reactivity and biological properties.
3-(2-Fluoroethoxy)benzaldehyde: Lacks the methyl group, which may affect its steric and electronic properties.
Uniqueness
3-(2-Fluoroethoxy)-4-methylbenzaldehyde is unique due to the presence of both the fluoroethoxy and methyl groups, which confer distinct reactivity and potential biological activities. The fluoroethoxy group enhances its lipophilicity and metabolic stability, while the methyl group can influence its electronic properties and interactions with molecular targets.
Properties
Molecular Formula |
C10H11FO2 |
---|---|
Molecular Weight |
182.19 g/mol |
IUPAC Name |
3-(2-fluoroethoxy)-4-methylbenzaldehyde |
InChI |
InChI=1S/C10H11FO2/c1-8-2-3-9(7-12)6-10(8)13-5-4-11/h2-3,6-7H,4-5H2,1H3 |
InChI Key |
WITCBJDMVGRJBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C=O)OCCF |
Origin of Product |
United States |
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